molecular formula C12H7Cl3O B6331988 2-Chloro-4-(2,5-dichlorophenyl)phenol CAS No. 78143-73-4

2-Chloro-4-(2,5-dichlorophenyl)phenol

Cat. No.: B6331988
CAS No.: 78143-73-4
M. Wt: 273.5 g/mol
InChI Key: LLQHJUZTHZXMLK-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dichlorophenyl)phenol is a chlorinated derivative of phenol. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a significant compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the chlorination of 2,5-dichlorophenol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination reactors where phenol derivatives are exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(2,5-dichlorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dichlorophenyl)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This compound targets various molecular pathways involved in microbial metabolism, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison: Compared to other dichlorophenols, 2-Chloro-4-(2,5-dichlorophenyl)phenol is unique due to the presence of an additional chlorine atom, which enhances its antimicrobial properties and makes it more effective in various applications. Its specific structure allows for unique interactions with microbial cell membranes, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-4-(2,5-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQHJUZTHZXMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347591
Record name 2-chloro-4-(2,5-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78143-73-4
Record name 2-chloro-4-(2,5-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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